N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 449.53 g/mol. This compound belongs to the class of thiadiazines, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound is cataloged under the CAS number 941899-84-9 and is available for purchase from various chemical suppliers. It is classified as an amide derivative, which is characterized by the presence of a carbonyl group adjacent to a nitrogen atom. The unique structural features of N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide suggest potential applications in pharmacology and biochemistry due to its likely interactions with biological systems.
The synthesis of N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide typically involves multi-step organic reactions. While specific synthetic routes for this compound were not detailed in the available literature, similar compounds often undergo the following general methods:
These methods ensure that the final compound retains its structural integrity while achieving high yields.
The molecular structure of N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C24H23N3O4S/c1-17-12-13-18(2)21(14-17)27-24(29)26(20-10-6-7-11-22(20)32(27,30)31)16-23(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4
These notations provide insight into the compound's connectivity and spatial arrangement of atoms.
The reactivity of N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide can be explored through its interactions with various reagents:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for enhanced activity.
The physical properties of N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 449.53 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N-benzyl-2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide has several potential applications:
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: